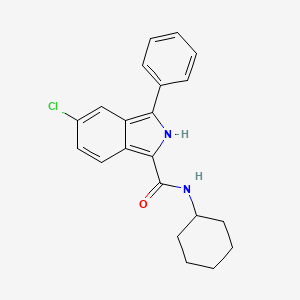

5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide

Description

5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide is a synthetic organic compound featuring a fused isoindole ring system substituted with chlorine, phenyl, and cyclohexyl groups. Its molecular formula is C₂₁H₂₁ClN₂O, with a molecular weight of 352.86 g/mol.

Properties

CAS No. |

61295-34-9 |

|---|---|

Molecular Formula |

C21H21ClN2O |

Molecular Weight |

352.9 g/mol |

IUPAC Name |

5-chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide |

InChI |

InChI=1S/C21H21ClN2O/c22-15-11-12-17-18(13-15)19(14-7-3-1-4-8-14)24-20(17)21(25)23-16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16,24H,2,5-6,9-10H2,(H,23,25) |

InChI Key |

IKAHCYWXWFPWCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C3C=CC(=CC3=C(N2)C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide typically involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.

Medicine: Isoindole derivatives, including this compound, have shown potential in the development of pharmaceuticals for treating various diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoindole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Key Observations :

Core Structure: The isoindole core in the target compound differs from the phthalimide ring in 3-chloro-N-phenyl-phthalimide by having a non-cyclic carboxamide group. The hydroxyl group in N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide introduces hydrogen-bonding capability, which is absent in the target compound. This could influence bioavailability or target binding in biological systems .

Substituent Effects: The chloro substituent at position 5 in the target compound and N-(5-chloro-2-hydroxyphenyl)... may enhance electron-withdrawing effects, stabilizing the aromatic system. In contrast, 3-chloro-N-phenyl-phthalimide has chloro at position 3, which could alter electronic distribution and reactivity .

Physicochemical and Functional Comparisons

- Solubility : The cyclohexyl group in the target compound likely reduces water solubility compared to hydroxyl-containing analogs like N-(5-chloro-2-hydroxyphenyl)... but improves compatibility with lipid membranes .

- Thermal Stability : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide ) exhibit high thermal stability due to their rigid, conjugated structures, making them suitable for high-performance polymers. The isoindole-carboxamide structure may offer moderate stability, balancing flexibility and durability .

- Bioactivity : Carboxamide derivatives often show protease or kinase inhibitory activity. The absence of a hydroxyl group in the target compound may reduce polarity, favoring central nervous system (CNS) penetration compared to N-(5-chloro-2-hydroxyphenyl)... .

Biological Activity

5-Chloro-N-cyclohexyl-3-phenyl-2H-isoindole-1-carboxamide is a synthetic compound belonging to the isoindole class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C17H19ClN2O

- Molecular Weight : 300.80 g/mol

- CAS Number : 61295-34-9

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth, particularly those linked to mutant forms of epidermal growth factor receptor (EGFR) and BRAF pathways .

Anticancer Properties

Studies have shown that this compound demonstrates potent anticancer activity. For instance, in vitro tests have revealed that this compound significantly inhibits the growth of several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Panc-1 (pancreatic cancer)

Table 1 summarizes the growth inhibition (GI50) values observed for various cell lines:

| Cell Line | GI50 (nM) |

|---|---|

| MCF-7 | 33 |

| A549 | 29 |

| Panc-1 | 42 |

These values indicate that the compound is more effective than some existing treatments like erlotinib, which has a GI50 of 33 nM against MCF-7 cells .

Other Biological Activities

Beyond its anticancer effects, the compound has been explored for its potential antiviral properties. Isoindole derivatives are known for their diverse biological activities, including antiviral effects against various pathogens. However, specific data on the antiviral efficacy of this compound remains limited and requires further investigation.

Case Studies

A recent study focused on the synthesis and biological evaluation of new isoindole derivatives, including this compound. The research highlighted its effectiveness in inhibiting cell proliferation in vitro and suggested that structural modifications could enhance its potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.